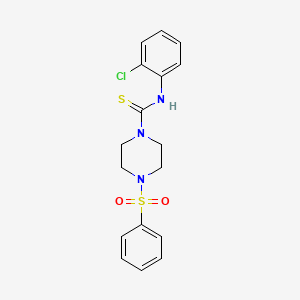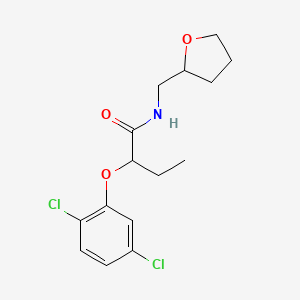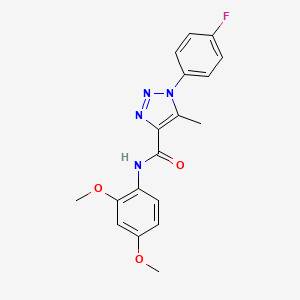![molecular formula C15H13Cl2FN2S2 B4672357 N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4672357.png)
N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea is a chemical compound that has gained significant attention in scientific research applications due to its potential therapeutic properties. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an enzyme that plays a crucial role in the activation of immune cells, and its inhibition has been linked to the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea inhibits SYK by binding to its ATP-binding site, preventing its activation and downstream signaling pathways. This inhibition leads to a reduction in the activation of immune cells and subsequent inflammation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and immune cell activation in various animal models. Additionally, its inhibition of SYK has been linked to the reduction of tumor growth in various cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea in lab experiments include its selectivity for SYK and its potential therapeutic properties in the treatment of autoimmune diseases and cancers. However, its limitations include its relatively low solubility in water and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For the study of N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea include the evaluation of its safety and efficacy in clinical trials for the treatment of autoimmune diseases and cancers. Additionally, further studies are needed to determine its potential use in combination with other therapies and its long-term effects on the immune system.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activation of immune cells and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, its inhibition of SYK has been linked to the treatment of various cancers, including lymphoma and leukemia.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2S2/c16-10-1-4-12(5-2-10)22-8-7-19-15(21)20-11-3-6-14(18)13(17)9-11/h1-6,9H,7-8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOQHPWGKWUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=S)NC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4672279.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4672297.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4672305.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672309.png)
![(2-bromo-4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4672316.png)
![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4672330.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B4672333.png)
![1-(3-chlorophenyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4672349.png)

![{2-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4672367.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4672371.png)
![3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4672377.png)
